molecular formula C21H21ClN6O2 B4320181 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B4320181
M. Wt: 424.9 g/mol
InChI Key: BSDNQMYNEUOZCF-UHFFFAOYSA-N
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Description

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a piperidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach. The chlorophenyl group is then introduced via a substitution reaction. The final step involves coupling the tetrazole derivative with the piperidinylcarbonyl phenyl acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different tetrazole derivatives, while substitution of the chlorophenyl group can result in a wide range of functionalized compounds.

Scientific Research Applications

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and the piperidinylcarbonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(morpholin-1-ylcarbonyl)phenyl]acetamide
  • 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Uniqueness

What sets 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the piperidinylcarbonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c22-18-7-3-2-6-17(18)20-24-26-28(25-20)14-19(29)23-16-10-8-15(9-11-16)21(30)27-12-4-1-5-13-27/h2-3,6-11H,1,4-5,12-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNQMYNEUOZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

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